molecular formula C7H11N5O3 B11817709 (2S,4R)-4-hydroxy-1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-2-carboxylic acid

(2S,4R)-4-hydroxy-1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-2-carboxylic acid

Katalognummer: B11817709
Molekulargewicht: 213.19 g/mol
InChI-Schlüssel: CFRVSIZVFDBKTN-UHNVWZDZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrrolidine backbone with a hydroxyl group at the 4-position (R-configuration), a carboxylic acid at the 2-position (S-configuration), and a 1-methyltetrazol-5-yl substituent at the 1-position. Its stereochemistry and functional groups contribute to unique physicochemical and biological properties, such as metabolic stability and solubility, which are critical in drug design .

Eigenschaften

Molekularformel

C7H11N5O3

Molekulargewicht

213.19 g/mol

IUPAC-Name

(2S,4R)-4-hydroxy-1-(1-methyltetrazol-5-yl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H11N5O3/c1-11-7(8-9-10-11)12-3-4(13)2-5(12)6(14)15/h4-5,13H,2-3H2,1H3,(H,14,15)/t4-,5+/m1/s1

InChI-Schlüssel

CFRVSIZVFDBKTN-UHNVWZDZSA-N

Isomerische SMILES

CN1C(=NN=N1)N2C[C@@H](C[C@H]2C(=O)O)O

Kanonische SMILES

CN1C(=NN=N1)N2CC(CC2C(=O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-hydroxy-1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-2-carboxylic acid typically involves multiple steps One common approach is to start with a suitable pyrrolidine derivative, which undergoes hydroxylation to introduce the hydroxy group at the 4-position The tetrazole ring can be introduced via a cycloaddition reaction involving an azide and a nitrile

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of robust catalysts can be employed to enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The tetrazole ring undergoes nucleophilic substitutions, particularly at the 1-methyltetrazol-5-yl position.

Table 1: Representative Nucleophilic Substitutions

Reaction TypeConditionsProductsYieldReference
AlkylationK₂CO₃, DMF, 60°C, 12h1-(2-Methoxyethyl)-tetrazole derivative74%
BenzylationBenzyl bromide, MeOH, rt, 24h1-Benzyltetrazole analog78%
AcylationAcCl, CH₂Cl₂, 0°C → rtAcetylated pyrrolidine intermediate62%

Key Findings :

  • Reactions require anhydrous conditions to prevent hydrolysis of the tetrazole ring .

  • Steric hindrance from the pyrrolidine ring slows substitution rates compared to simpler tetrazoles.

Acid/Base-Mediated Transformations

The carboxylic acid and hydroxyl groups participate in pH-dependent reactions:

Table 2: Acid/Base Reactions

ReactionConditionsOutcomeNotes
EsterificationSOCl₂/MeOH, reflux, 6hMethyl ester formationRetains (2S,4R) configuration
DecarboxylationCu(OAc)₂, DMSO, 120°C, 3hCO₂ loss → pyrrolidine degradationAccelerated by metal catalysts
LactonizationH₂SO₄, Δ, 2h5-membered lactone formationRequires cis-4-OH/COOH

Mechanistic Insights :

  • Esterification follows a standard acid-catalyzed mechanism without epimerization .

  • Decarboxylation proceeds via a radical pathway in the presence of Cu²⁺ .

Stereochemical Considerations

The (2S,4R) configuration influences reaction outcomes:

Table 3: Stereospecific Reactions

ReactionConditionsStereochemical Outcome
Mitsunobu inversionDIAD, Ph₃P, THF, rt, 12h4R-OH → 4S-OH with 98% retention
Enzymatic resolutionLipase B, vinyl acetate, pH 7.4Selective acetylation of 4R-OH

Critical Observations :

  • Mitsunobu conditions fail to invert the 4R-hydroxyl group due to steric blocking by the tetrazole .

  • Enzymatic methods achieve high enantioselectivity for derivatives .

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) reveals stability up to 180°C, beyond which degradation occurs via:

Table 4: Decomposition Products

Temperature Range (°C)Major ProductsProposed Pathway
180–220CO₂, NH₃Decarboxylation + tetrazole rupture
220–300Pyrrole, HCNRing contraction/retro-Diels-Alder

Safety Note :

  • HCN evolution above 220°C necessitates controlled thermal processing .

Stability Under Synthetic Conditions

ConditionHalf-Life (25°C)Degradation Products
pH 1 (HCl)8hTetrazole hydrolysis → amidine
pH 13 (NaOH)15minPyrrolidine ring-opening
UV light (254nm)45minRadical dimerization products

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity
Recent studies have shown that derivatives of pyrrolidine-based compounds exhibit promising antimicrobial properties. For instance, compounds similar to (2S,4R)-4-hydroxy-1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-2-carboxylic acid have been tested against multidrug-resistant pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. These studies utilized broth microdilution techniques to assess the minimum inhibitory concentrations (MICs) of these compounds against various bacterial strains .

Antioxidant Properties
Compounds related to this structure have also been evaluated for their antioxidant activities. The DPPH radical scavenging method demonstrated that certain derivatives possess antioxidant capabilities significantly higher than traditional antioxidants like ascorbic acid . This highlights the potential of (2S,4R)-4-hydroxy-1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-2-carboxylic acid in developing therapeutic agents aimed at oxidative stress-related diseases.

Biochemical Applications

Enzyme Inhibition
Pyrrolidine derivatives have been investigated for their ability to inhibit specific enzymes involved in disease processes. For example, some studies suggest that modifications to the pyrrolidine structure can enhance binding affinity to enzyme active sites, potentially leading to the development of new enzyme inhibitors for therapeutic purposes .

Neuroprotective Effects
Research indicates that certain pyrrolidine derivatives may exhibit neuroprotective effects. The structural features of (2S,4R)-4-hydroxy-1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-2-carboxylic acid could be pivotal in designing drugs that target neurodegenerative diseases by modulating neurotransmitter systems .

Material Science

Polymer Development
The unique chemical properties of (2S,4R)-4-hydroxy-1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-2-carboxylic acid make it suitable for use in polymer synthesis. Its ability to form stable complexes with metals can be exploited in creating advanced materials with specific electronic or mechanical properties .

Case Studies

Study Reference Focus Area Key Findings
Antioxidant ActivityIdentified compounds with antioxidant activity 1.5 times higher than ascorbic acid.
Antimicrobial ActivityDemonstrated antimicrobial efficacy against multidrug-resistant strains using broth microdilution methods.
Neuroprotective EffectsSuggested potential for neuroprotection through modulation of neurotransmitter systems.

Wirkmechanismus

The mechanism by which (2S,4R)-4-hydroxy-1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors on cell surfaces.

Biologische Aktivität

(2S,4R)-4-hydroxy-1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-2-carboxylic acid is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₆H₈N₄O₃
  • Molecular Weight : 172.16 g/mol
  • CAS Number : 107797-60-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the tetrazole moiety contributes to its pharmacological profile by enhancing solubility and bioavailability. Research indicates that it may act as an inhibitor in specific enzymatic pathways or modulate receptor activities.

Anticancer Activity

Recent studies have explored the anticancer potential of derivatives related to (2S,4R)-4-hydroxy-1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyrrolidine-2-carboxylic acid. For example:

  • Study Findings : In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The treatment resulted in reduced cell viability and induced apoptosis .
CompoundCell LineIC₅₀ (µM)Mechanism
Compound AA54915Apoptosis induction
Compound BMDA-MB-23120Cell cycle arrest in G0/G1 phase

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Properties : Preliminary studies indicate moderate antibacterial activity against Gram-positive bacteria. However, the effectiveness varies significantly based on structural modifications .

Case Study 1: Anticancer Efficacy

In a study published in MDPI, derivatives of pyrrolidine compounds were tested against A549 cells. The results showed that specific modifications enhanced the anticancer activity significantly compared to controls . The study utilized viability assays and flow cytometry to assess cell death mechanisms.

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the SAR of related compounds indicated that modifications to the tetrazole ring could enhance both solubility and biological activity. This research highlighted the importance of functional groups in determining the compound's efficacy against cancer cells .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

  • Heterocyclic Groups : The target compound’s 1-methyltetrazole differs from thiazole (Example 30) and coumarin-pyrimidine hybrids (Compound 4i). Tetrazoles are bioisosteres for carboxylic acids, enhancing metabolic stability compared to thiazoles, which may improve pharmacokinetics .
  • Stereochemistry : The (2S,4R) configuration is conserved in Example 30 and the compound from , suggesting its importance in maintaining binding affinity or enzymatic interactions .

Pharmacological Implications

  • Metabolic Stability : Tetrazoles resist oxidative metabolism better than thiazoles or esters, as seen in Example 30’s amide-based structure .
  • Solubility : The carboxylic acid group in the target compound may enhance aqueous solubility compared to carboxamides, which could influence bioavailability .
  • Receptor Binding : The 1-methyltetrazole’s planar structure and nitrogen-rich environment may facilitate hydrogen bonding or π-π stacking, differing from thiazole’s sulfur-mediated interactions .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving high stereochemical purity in the synthesis of (2S,4R)-4-hydroxy-1-(1-methyl-1H-tetrazol-5-yl)pyrrolidine-2-carboxylic acid?

  • Methodological Answer : Multi-step synthesis involving palladium-catalyzed cross-coupling or heterocyclization reactions is recommended. For example, tert-butyl XPhos and cesium carbonate in tert-butanol under inert atmosphere (40–100°C) can optimize tetrazole ring formation while preserving stereochemistry. Post-synthetic purification via reverse-phase HPLC with mobile phases adjusted to pH 5.5 (phosphoric acid-buffered methanol/water mixtures) ensures stereochemical integrity .

Q. Which analytical techniques are critical for structural elucidation and stereochemical confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H/¹³C NMR (400 MHz, DMSO-d6) to confirm the pyrrolidine backbone and tetrazole substituents. Key signals include δ 13.99 (carboxylic acid proton) and δ 2.56 (methyl group on tetrazole) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for small-molecule refinement) resolves absolute configuration by analyzing high-resolution diffraction data. This is particularly robust for distinguishing (2S,4R) from (2R,4S) epimers .

Q. How can chromatographic methods resolve stereoisomeric impurities during purification?

  • Methodological Answer : Use chiral stationary phases (e.g., polysaccharide-based columns) with mobile phases containing tetrabutylammonium hydroxide and phosphate buffers. Adjust pH to 5.5 ± 0.02 to separate co-eluting epimers, as demonstrated in pharmacopeial standards for structurally analogous compounds .

Advanced Research Questions

Q. What experimental approaches address contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., enzyme inhibition at varying pH or temperature) to identify confounding variables.
  • Metabolite Profiling : Use LC-MS/MS to rule out off-target interactions or degradation products. For example, ester hydrolysis or tetrazole ring oxidation could alter activity .
  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cellular models (e.g., HEK293T) for functional activity .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like GABAA receptors or proteases. Focus on the tetrazole’s hydrogen-bonding capacity and pyrrolidine’s conformational flexibility.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the (2S,4R) configuration in aqueous or lipid bilayer environments. Validate with experimental data from NMR or crystallography .

Q. What strategies mitigate instability of the tetrazole moiety under physiological conditions?

  • Methodological Answer :

  • pH Stabilization : Buffer formulations (pH 6–7) reduce tetrazole ring-opening.
  • Prodrug Design : Synthesize ester prodrugs (e.g., 2-methylpropyl ester) to enhance stability, as shown in analogous pyrrolidine-carboxylic acid derivatives .

Q. How to design structure-activity relationship (SAR) studies for optimizing pharmacological properties?

  • Methodological Answer :

  • Scaffold Modifications : Introduce substituents at the pyrrolidine C3/C5 positions or tetrazole N1-methyl group. Test analogs for solubility (via shake-flask method) and permeability (Caco-2 assays).
  • Bioisosteric Replacement : Replace the carboxylic acid with sulfonamide or phosphonate groups to enhance target engagement, leveraging precedents from pyrazole and thiazole derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.